molecular formula C28H28P2 B045399 (R,R)-Chiraphos CAS No. 74839-84-2

(R,R)-Chiraphos

Cat. No. B045399
CAS RN: 74839-84-2
M. Wt: 426.5 g/mol
InChI Key: FWXAUDSWDBGCMN-DNQXCXABSA-N
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Description

Synthesis Analysis

The synthesis of (R,R)-Chiraphos and similar chiral ligands involves intricate steps designed to ensure chiral purity and structural integrity. For instance, the key step in synthesizing CHIRAPHOS involves the hydrogenation of 2,3-bis(diphenylphosphinyl)-1,3-butadiene, followed by the resolution of racemic mixtures using specific chiral acids (Matteoli et al., 1997).

Molecular Structure Analysis

Chiraphos ligands, due to their diphosphine nature, exhibit a particular spatial arrangement that is crucial for their catalytic activity. The spatial configuration allows for effective coordination with metal centers, thereby facilitating asymmetric induction in catalytic cycles. The precise molecular structure of Chiraphos, including bond angles and distances, plays a pivotal role in its effectiveness as a chiral ligand.

Chemical Reactions and Properties

(R,R)-Chiraphos is primarily utilized in rhodium-catalyzed asymmetric syntheses, such as hydrogenation, hydroformylation, and C-H activation reactions. Its ability to induce high enantioselectivity in these reactions is attributed to its chiral and electronic properties. For instance, in the asymmetric hydroformylation of ethenes, (R,R)-Chiraphos, compared to other ligands like DIOP, has shown to provide higher optical yields, demonstrating its superior chiral induction capabilities (Consiglio et al., 1985).

Scientific research applications

  • Asymmetric Hydroboration of Alkenes: Rhodium(I) complexes with (S,S)-Chiraphos serve as effective catalysts for the asymmetric hydroboration of prochiral alkenes, generating optically active 2-alkyl-1,3,2-benzodioxaborole derivatives (Sato, Miyaura, & Suzuki, 1990).

  • Enantioselective Synthesis of Ketones and Esters: The rhodium(I)–Chiraphos complex catalyzes the enantioselective synthesis of acyclic β-diaryl ketones and esters. This method is useful for synthesizing selective endothelin A receptor antagonists (Itoh et al., 2006).

  • Hydrogenation of Carbonyl Compounds: (S,S)-Chiraphos derivatives are used as chiral ligands in rhodium-catalyzed hydrogenation of prochiral carbonyl compounds (Yamamoto & Saeed-ur-rehman, 1984).

  • Formation of Chiral Platinum Acetylide Complexes: Chiral bidentate phosphine ligands like (R,R)-Chiraphos can generate chiral platinum acetylide complexes, typically forming cis-platinum complexes (Sadowy et al., 2008).

  • Disassembly of Diruthenium(II,III) Tetraacetate: The disassembly of diruthenium(II,III) tetraacetate by chiral diphosphines like Chiraphos leads to the production of enantiomers in high yield (Vadavi et al., 2011).

  • Synthesis of Chiral Diphosphine Ligands: Chiraphos is used in the synthesis of chiral diphosphine ligands, such as 2,3-bis(diphenylphosphinyl)-1,3-butadiene, for further applications in asymmetric catalysis (Matteoli et al., 1997).

  • Influence on Metal-Centered Chirality: Chiraphos influences the developing chirality at the metal center in oxidative addition reactions with hydrogen and triphenylsilane (Kunin et al., 1985).

  • Asymmetric Hydroformylation: In rhodium- and platinum-catalyzed asymmetric hydroformylation, Chiraphos as the chiral ligand leads to higher optical yields for rhodium catalysts compared to other ligands (Consiglio et al., 1985).

properties

IUPAC Name

[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXAUDSWDBGCMN-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336752
Record name (R,R)-Chiraphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Chiraphos

CAS RN

74839-84-2
Record name Chiraphos, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074839842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Chiraphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R, 3R)-(+)-Bis-(diphenylphosphino)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHIRAPHOS, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T086B9Q1J
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
309
Citations
SK Kim, TJ Kim, JH Chung, TK Hahn, SS Chae… - …, 2010 - ACS Publications
Chromium-based ethylene tetramerization catalyst precursors of the type {(DPPME)CrCl 2 (μ-Cl)} 2 with a chiraphos ligand backbone [DPPME = {Ar(R 1 R 2 )} 2 PCH(CH 3 )CH(CH 3 )P…
Number of citations: 68 pubs.acs.org
JW Faller, X Liu, J Parr - Chirality: The Pharmacological …, 2000 - Wiley Online Library
Heterobidentate chelating ligands comprising P,O‐donor sets produce chiral metal centers when bound to arene‐ruthenium complexes. The cymene complex [CyRu(η 2 ‐chelate‐P,O)…
Number of citations: 41 onlinelibrary.wiley.com
WA Schenk, M Dürr - Chemistry–A European Journal, 1997 - Wiley Online Library
A new enantioselective (80% ee) synthesis of (R)‐sulforaphane and its epimer (S)‐sulforaphane is described, which makes use of the pseudo‐tetrahedral complex fragment [CpRu‐(…
R Argazzi, P Bergamini, E Costa, V Gee… - …, 1996 - ACS Publications
The crystal structures of solvates of [PtCl(S-CHClSiMe 3 )(R,R-chiraphos)], [PtBr(S-CHBrSiMe 3 )(S,S-chiraphos)], and [PtCl(R-CHClSiMe 3 )(R,R-chiraphos)] (chiraphos = 2,3-bis(…
Number of citations: 14 pubs.acs.org
JW Faller, J Parr - Journal of the American Chemical Society, 1993 - ACS Publications
(CHMe) 2PPh2]. 3 Reduction with hydrogen releases a catalytically active species [(chiraphos) Rh]+, which may be solvated or a dimer,[(chiraphos) Rh] 22+. 4, 5 The dimer can be …
Number of citations: 105 pubs.acs.org
JP Genet, T Ayad, V Ratovelomanana-Vidal - Chemical Reviews, 2014 - ACS Publications
Homogeneous catalysis is a powerful tool in synthetic organic chemistry. Efforts to control molecular chirality have resulted in major advances in chemical catalysis. 1 Asymmetric …
Number of citations: 126 pubs.acs.org
MH Johansson, T Malmström, OF Wendt - Inorganica Chimica Acta, 2001 - Elsevier
The reaction between trans-PtPhCl(SMe 2 ) 2 and (R,R)-CHIRAPHOS gives cis-[PtPhCl((R,R)-CHIRAPHOS)] (1). The crystals of which are monoclinic, space group P2 1 with a=12.875(…
Number of citations: 3 www.sciencedirect.com
AL Sadowy, MJ Ferguson, R McDonald… - …, 2008 - ACS Publications
Chiral, bidentate phosphine ligands (R,R-CHIRAPHOS, R-PROPHOS, S,S-BDPP, R,R-Me-DUPHOS, R,R-NORPHOS) react with trans-platinum acetylide complexes 1a and 1b, (Ph 3 P) …
Number of citations: 27 pubs.acs.org
PG Pringle - Journal of the Chemical Society, Dalton Transactions, 1997 - pubs.rsc.org
The complexes [PtX(R-CHXSiMe3)(R,R-chiraphos)] and [PtX(S-CHXSiMe3)(R,R-chiraphos)] [X = Cl or Br; chiraphos = 2,3-bis(diphenylphosphino)butane], as single diastereomers, …
Number of citations: 4 pubs.rsc.org
NA Ahmad Shah - 2017 - openresearch-repository.anu.edu.au
Organometallic complexes have proven to have significant nonlinear optical (NLO) properties. They possess great design flexibility; the metal, oxidation state, ligand environment and …

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